molecular formula CH5ClNO+ B1588194 Formaldoxime hydrochloride CAS No. 3473-11-8

Formaldoxime hydrochloride

Cat. No.: B1588194
CAS No.: 3473-11-8
M. Wt: 82.51 g/mol
InChI Key: ZNGCJNWNSDXSQQ-UHFFFAOYSA-O
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Description

Formaldoxime hydrochloride (CAS 3473-11-8), also known as formaldehyde oxime hydrochloride, is a derivative of formaldehyde and hydroxylamine. Its chemical formula is CH₄ClNO, and it is synthesized by reacting formaldehyde with hydroxylamine hydrochloride under acidic conditions, followed by purification via sublimation . This compound is a white crystalline powder, typically used as an intermediate in organic synthesis, particularly in the preparation of benzaldoximes and diazonium salts .

Key applications include its role in the Gould-Jacobs reaction for synthesizing heterocyclic compounds and its utility in cleaving oxime bonds under controlled conditions . Recent studies have also explored its molecular properties through rotational spectroscopy and quantum chemical calculations, revealing insights into its quadrupole coupling constants and spin-rotation interactions .

Preparation Methods

Classical Aqueous Synthesis Using Hydroxylamine Hydrochloride and Formaldehyde

One of the most established methods for preparing formaldoxime hydrochloride involves the reaction of hydroxylamine hydrochloride with formaldehyde in aqueous solution. The procedure typically follows these steps:

  • A mixture of paraformaldehyde (a polymeric form of formaldehyde) and hydroxylamine hydrochloride is dissolved in water and heated until a clear solution forms.
  • Sodium acetate or a similar buffering agent is added to maintain a mildly basic environment.
  • The mixture is refluxed gently for a short period (e.g., 15 minutes) to promote the formation of formaldoxime in solution.
  • The resulting solution contains approximately 10% formaldoxime, which can be isolated or used directly in further reactions.

This method is well-documented in the literature, including Organic Syntheses procedures, which emphasize careful control of pH and temperature to optimize yield and purity.

Step Reagents Conditions Outcome
1 Paraformaldehyde + Hydroxylamine hydrochloride Heat to clear solution Formation of aqueous formaldoxime
2 Add sodium acetate Reflux 15 min gently Stabilization of formaldoxime solution

Use of Dihydroxylamine Sulfate (DHS) with Formaldehyde

An alternative and industrially favored method involves the use of dihydroxylamine sulfate (DHS) as the source of hydroxylamine. This method is notable for providing high yields and purity of formaldoxime trimer (which can be converted to the hydrochloride salt). Key features include:

  • Reacting formaldehyde with DHS in aqueous solution.
  • Using ammonia gas or aqueous ammonium hydroxide to control the reaction environment (NaOH is avoided).
  • Employing a stoichiometric ratio where DHS is used in slight excess relative to formaldehyde to prevent free ammonia carryover.
  • Steam stripping the formaldoxime monomer from the reaction mixture to isolate the product free of inorganic salts.
  • Recycling the mother liquor containing residual monomer to improve overall yield.

This method achieves essentially quantitative yields of formaldoxime trimer, which can be converted to the hydrochloride salt. The process is described in detail in US patent US4680394A and includes a flow diagram and mass balance for industrial scale synthesis.

Parameter Typical Values/Notes
DHS/Formaldehyde molar ratio ≥1.05 mol DHS per 2 mol formaldehyde
Ammonia source NH₃ gas or aqueous NH₄OH preferred; NaOH avoided
Reaction medium Aqueous solution
Isolation method Steam stripping of monomer, trimer formation by crystallization
Yield Essentially quantitative (near 100%)

Synthetic Variations Involving Organic Solvents and Recrystallization

Some synthetic routes incorporate organic solvents and recrystallization steps to purify formaldoxime derivatives or related compounds. For example, a method described in a Chinese patent involves:

  • Bromination of a picoline derivative.
  • Reaction with sodium hydride in 1-methylpyrrolidone solvent.
  • Subsequent extraction with ethyl acetate and washing with water and brine.
  • Drying over sodium sulfate and recrystallization from ethyl acetate to obtain purified formaldoxime-related compounds.

Though this method is more specialized and involves substituted derivatives, it demonstrates the versatility of formaldoxime preparation and purification techniques.

Aspect Hydroxylamine Hydrochloride Method Dihydroxylamine Sulfate Method Organic Solvent/Recrystallization Method
Starting materials Hydroxylamine hydrochloride, paraformaldehyde DHS, formaldehyde, ammonia gas Picoline derivative, sodium hydride, organic solvents
Reaction medium Aqueous Aqueous Organic solvent (1-methylpyrrolidone)
Isolation Reflux, aqueous solution Steam stripping, crystallization Extraction, drying, recrystallization
Yield Moderate to good Essentially quantitative (near 100%) Moderate to high (80% reported)
Purity considerations Buffering to control pH Avoidance of inorganic salt contamination Multiple washing and recrystallization steps
Industrial scalability Suitable for lab scale Highly suitable for industrial scale More suited for specialized derivatives
  • The reaction of hydroxylamine hydrochloride with formaldehyde is sensitive to pH and temperature; sodium acetate serves as a mild base to facilitate oxime formation without side reactions.
  • The use of dihydroxylamine sulfate and ammonia gas avoids free ammonia contamination and inorganic salt impurities, improving product purity and yield. The steam stripping technique is critical to isolate the monomer before trimerization.
  • The polymerization tendency of pure formaldoxime into a cyclic trimer is well-known; controlling reaction conditions and isolation methods is essential to obtain the desired hydrochloride salt form.
  • Safety precautions are necessary due to the potential generation of hazardous byproducts such as hydrogen cyanide during related synthetic steps.

The preparation of this compound is primarily achieved by the reaction of hydroxylamine derivatives with formaldehyde under controlled aqueous conditions. The classical method uses hydroxylamine hydrochloride and paraformaldehyde with sodium acetate buffering, yielding an aqueous solution of formaldoxime. Industrially, the use of dihydroxylamine sulfate with ammonia gas and steam stripping isolation provides near-quantitative yields of high-purity formaldoxime trimer, convertible to the hydrochloride salt. Additional methods involving organic solvents and recrystallization exist for specialized derivatives. Each method balances considerations of yield, purity, scalability, and safety.

This detailed analysis synthesizes diverse authoritative sources, including patent literature and peer-reviewed synthetic procedures, to provide a comprehensive understanding of the preparation methods of this compound.

Chemical Reactions Analysis

Formaldoxime hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions :

    Oxidation: this compound can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form hydroxylamine derivatives.

    Substitution: It is commonly used in organic synthesis for the conversion of aryl diazonium salts to aryl aldehydes.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acidic or basic conditions depending on the desired reaction. Major products formed from these reactions include nitroso compounds, hydroxylamine derivatives, and aryl aldehydes.

Scientific Research Applications

Chemical Synthesis

1.1 Isoxazolidine Synthesis
Formaldoxime hydrochloride is primarily utilized in the synthesis of isoxazolidines, which are five-membered heterocycles containing one nitrogen and one oxygen atom. These compounds have various applications in pharmaceuticals, agrochemicals, and materials science. The process typically involves the reaction of formaldoxime with suitable substrates under controlled conditions to yield isoxazolidine derivatives .

1.2 Oxime Formation
Formaldoxime can be used to generate oximes from aldehydes and ketones. This reaction is crucial in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The oxime formation reaction generally proceeds through nucleophilic addition of the hydroxylamine group to the carbonyl carbon, followed by dehydration .

Biological Applications

2.1 Nitric Oxide (NO) Donor
Research indicates that this compound acts as a nitric oxide donor. Nitric oxide plays a vital role in various physiological processes, including vasodilation and neurotransmission. Studies have shown that formaldoxime can release NO upon oxidation, which may have implications for cardiovascular health and treatments for conditions such as hypertension .

2.2 Antithrombotic Activity
Formaldoxime has been investigated for its potential antithrombotic properties. In vitro studies demonstrated that certain derivatives of formaldoxime could inhibit thrombus formation, suggesting a possible therapeutic application in preventing blood clots . The mechanism involves the modulation of platelet aggregation and blood vessel relaxation through NO release.

Case Studies

3.1 Study on Blood Pressure Reduction
A study conducted on conscious rats revealed that administration of formaldoxime resulted in significant blood pressure reduction. This effect was attributed to its ability to release NO, which activates guanylate cyclase and leads to vasodilation . The study highlighted the compound's potential for therapeutic use in managing hypertension.

3.2 Research on Oxidative Pathways
Another investigation focused on the oxidative pathways involving formaldoxime and its derivatives. The study demonstrated that amidoximes derived from formaldoxime could be oxidized enzymatically to release NO and other nitrogen species, contributing to their biological activity . This research provides insights into the metabolic pathways that may be exploited for therapeutic purposes.

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Chemical SynthesisIsoxazolidine SynthesisImportant for pharmaceuticals
Biological ResearchNO DonorPotential cardiovascular applications
Antithrombotic ActivityInhibition of thrombus formationInvestigated in vivo studies
Oxime FormationConversion of aldehydes/ketonesKey step in organic synthesis

Mechanism of Action

The mechanism of action of formaldoxime hydrochloride involves its ability to form stable complexes with various metal ions and its reactivity as an oxime derivative :

    Molecular Targets: It targets metal ions like manganese, forming stable complexes that can be detected and quantified.

    Pathways Involved: The compound can undergo oxidation and reduction reactions, contributing to its role as a nitric oxide donor and its reactivity in organic synthesis.

Comparison with Similar Compounds

Formaldoxime Trimer Hydrochloride

CAS No.: 62479-72-5 Formula: C₃H₉N₃O₃·xHCl Structure: Trimerized form of formaldoxime, stabilized by hydrochloride. Properties:

  • Density : 1.913 g/cm³
  • Boiling Point : 421.8°C
  • Reactivity: Less reactive than the monomer due to polymerization, but retains oxime functionality for nucleophilic additions . Applications: Primarily used as a stabilized form of formaldoxime for controlled-release reactions.

Pyridoxal Hydrochloride

CAS No.: 65-22-5 Formula: C₈H₉NO₃·HCl Structure: Vitamin B₆ derivative with a pyridine ring and aldehyde group. Properties:

  • Solubility : Highly water-soluble, unlike formaldoxime hydrochloride.
  • Reactivity : Participates in transamination and decarboxylation reactions in biochemistry.
    Applications : Essential in enzymatic processes and pharmaceutical formulations .

Formaldehyde Dimethyl Acetal

CAS No.: 109-87-5 Formula: C₃H₈O₂ Structure: Acetal-protected formaldehyde. Properties:

  • Volatility : High (boiling point: 42°C).
  • Reactivity : Protects carbonyl groups in organic synthesis; unreactive toward nucleophiles.
    Applications : Solvent and protecting agent in Grignard reactions .

Comparative Data Table

Compound CAS No. Formula Boiling Point (°C) Key Reactivity Applications
This compound 3473-11-8 CH₄ClNO Sublimes at RT Diazotization, oxime formation Organic synthesis, spectroscopy
Formaldoxime Trimer HCl 62479-72-5 C₃H₉N₃O₃·xHCl 421.8 Controlled-release reactions Stabilized intermediates
Pyridoxal Hydrochloride 65-22-5 C₈H₉NO₃·HCl Decomposes Enzymatic transamination Pharmaceuticals, biochemistry
Formaldehyde Dimethyl Acetal 109-87-5 C₃H₈O₂ 42 Carbonyl protection Solvent, protecting agent

Research Findings and Key Differences

Synthetic Utility :

  • This compound is preferred for rapid oxime formation (e.g., 79% yield in benzaldoxime synthesis), while its trimer is used for slower, controlled reactions .
  • Pyridoxal hydrochloride’s biochemical role contrasts sharply with formaldoxime’s industrial applications .

Spectroscopic Properties :

  • This compound exhibits distinct ¹⁴N nuclear quadrupole coupling constants (0.3 MHz accuracy) and spin-rotation interactions, as revealed by rotational spectroscopy . These properties are absent in its trimer or acetal derivatives.

Pyridoxal hydrochloride and formaldehyde dimethyl acetal have well-documented safety protocols due to their widespread use .

Biological Activity

Formaldoxime hydrochloride, a derivative of formaldehyde and hydroxylamine, has garnered attention due to its biological activities and potential therapeutic applications. This article examines the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C₃H₉N₃O₃·HCl
  • CAS Number : 6286-29-9
  • Molecular Weight : 171.57 g/mol
  • Melting Point : Approximately 128°C (decomposes) .

This compound primarily acts through its oxime functional group, which can participate in various biochemical reactions. Its biological activities include:

  • Cardiotonic Effects : Research indicates that amidoximes, including formaldoxime derivatives, can enhance cardiac contractility. In vitro studies have demonstrated that these compounds can induce positive inotropic effects, potentially beneficial for treating heart failure .
  • Nitric Oxide Release : Amidoximes have been shown to release nitric oxide (NO), which plays a crucial role in vasodilation and cardiovascular health. For instance, certain amidoxime derivatives released significant amounts of NO under specific conditions, suggesting their potential as vasodilators .

Biological Activity Data

Activity Effect Reference
CardiotonicIncreased heart muscle force
Nitric Oxide ReleaseUp to 40% NO release from specific amidoximes
AntimicrobialExhibits activity against pathogens

Case Studies

  • Cardiac Function Enhancement :
    • A study by Shahid et al. demonstrated that formaldehyde derivatives, including formaldoxime, improved cardiac function in isolated heart tissues. The administration of these compounds resulted in increased heart rate and force of contraction, indicating their potential for treating cardiac dysfunction .
  • Vasodilatory Effects :
    • In vivo studies have shown that amidoximes can induce vasodilation through NO release. This effect was particularly pronounced with pyridine-substituted amidoximes, which could release higher amounts of NO compared to their methyl or phenyl counterparts .
  • Antimicrobial Properties :
    • Formaldoxime and its derivatives have been reported to possess antimicrobial properties against various pathogens, including protozoa and bacteria. The mechanism is believed to involve the reduction of amidoximes into amidines, which exhibit significant antimicrobial activity .

Safety and Toxicity

This compound is classified as a hazardous substance with potential irritant effects on the skin and eyes. Safety data sheets recommend appropriate personal protective equipment when handling the compound due to its irritant properties and potential respiratory effects .

Q & A

Q. What are the established laboratory synthesis protocols for Formaldoxime hydrochloride, and what critical parameters influence yield?

Methodological Answer :
this compound can be synthesized by reacting hydroxylamine hydrochloride with formaldehyde in aqueous conditions, followed by neutralization with sodium carbonate to liberate hydroxylamine. The product is extracted using ether, and the polymeric form is thermally decomposed to yield the monomeric formaldoxime . Key parameters include:

  • pH control : Neutralization must be precise to avoid side reactions.
  • Temperature : Heating the polymer above its decomposition temperature (e.g., 100–150°C) ensures monomer recovery.
  • Solvent selection : Ether extraction minimizes impurities.

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer :
Characterization involves:

  • Spectroscopy : NMR (¹H/¹³C) to confirm the oxime group (C=N-OH) and absence of impurities.
  • Mass spectrometry : High-resolution Re-TOF-MS (as in ) identifies molecular ions (e.g., m/z 61 for CH₂=NOH⁺) and distinguishes isomers like nitrosomethane (CH₃NO) .
  • Physical properties : Compare observed density (1.913 g/cm³) and boiling point (421.8°C) with literature values .

Q. What reaction pathways dominate Formaldoxime formation under high-temperature radical conditions?

Advanced Analysis :
In radical-mediated syntheses (e.g., CH₃ + NO reactions at 923 K), formaldoxime forms via a two-step pathway:

Initial association : CH₃ + NO → CH₃NO (nitrosomethane).

Isomerization : CH₃NO undergoes 1,3-hydrogen shifts to stabilize as H₂C=NOH (formaldoxime) . Competing pathways (e.g., HCN + H₂O) are minimal due to high activation energy barriers for rearrangement. Photoionization efficiency (PIE) curves and Re-TOF-MS confirm formaldoxime as the dominant isomer .

Q. How do competing reaction mechanisms affect Formaldoxime yield in radical systems?

Advanced Analysis :
In systems like (CH₃)₂CH + NO, hydrogen abstraction by NO to form HNO + C₃H₆ outcompetes oxime formation. For CH₃ + NO, however, formaldoxime production is favored due to:

  • Thermodynamic stability : Formaldoxime’s lower energy state compared to intermediates like CH₃NO.
  • Kinetic control : Rapid isomerization under high-temperature conditions .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–240 nm) resolves formaldoxime from byproducts.
  • Mass spectrometry : Tandem Re-TOF-MS with VUV ionization enables isomer-specific detection .
  • Titration : Hydroxylamine-derived oximes can be quantified via iodometric back-titration.

Q. What are the implications of this compound’s thermal stability for experimental design?

Advanced Analysis :
Formaldoxime’s stability under high-temperature conditions (e.g., 923 K) allows its use in pyrolysis studies. However, prolonged heating above 150°C risks decomposition to HCN and H₂O. Storage at -20°C in anhydrous conditions prevents polymerization .

Q. How can researchers address discrepancies in reported physical properties of this compound?

Methodological Answer :
Discrepancies in density or boiling point may arise from:

  • Polymorphism : Monomeric vs. trimeric forms (e.g., trimer density = 1.913 g/cm³ ).
  • Purity : Impurities from incomplete synthesis (e.g., residual formaldehyde) alter measurements. Validate via elemental analysis and chromatography .

Q. What strategies optimize reproducibility in this compound synthesis?

Methodological Answer :

  • Standardized protocols : Document molar ratios (e.g., 1:1 formaldehyde:hydroxylamine), reaction times, and purification steps.
  • Quality control : Include internal standards (e.g., deuterated analogs) during MS analysis.
  • Peer validation : Share detailed experimental procedures and raw spectral data in supplementary materials, adhering to journal guidelines like those in .

Q. How does this compound’s reactivity compare to other oximes in nucleophilic applications?

Advanced Analysis :
Formaldoxime’s small size and high electrophilicity make it reactive in:

  • Metal chelation : Forms stable complexes with transition metals (e.g., Fe³⁺).
  • Nucleophilic substitution : Outperforms bulkier oximes (e.g., acetoxime) in SN2 reactions due to steric unhindrance.

Q. What computational methods support mechanistic studies of Formaldoxime formation?

Advanced Analysis :

  • DFT calculations : Model reaction pathways (e.g., CH₃ + NO → H₂C=NOH) to predict activation energies and intermediate stability .
  • Kinetic simulations : Use software like Gaussian or ORCA to validate experimental rate constants.

Properties

IUPAC Name

N-methylidenehydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO.ClH/c1-2-3;/h3H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGCJNWNSDXSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883976
Record name Formaldehyde, oxime, hydrochloride (1:1)
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Molecular Weight

81.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3473-11-8
Record name Formaldehyde, oxime, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formaldehyde, oxime, hydrochloride (1:1)
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Record name Formaldehyde, oxime, hydrochloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxymethaniminium chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Formaldoxime hydrochloride

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